3-[(2-Phenylquinolin-4-yl)carbonyl]-1-vinylpyrrolidin-2-one
Description
Properties
Molecular Formula |
C22H18N2O2 |
|---|---|
Molecular Weight |
342.4 g/mol |
IUPAC Name |
1-ethenyl-3-(2-phenylquinoline-4-carbonyl)pyrrolidin-2-one |
InChI |
InChI=1S/C22H18N2O2/c1-2-24-13-12-17(22(24)26)21(25)18-14-20(15-8-4-3-5-9-15)23-19-11-7-6-10-16(18)19/h2-11,14,17H,1,12-13H2 |
InChI Key |
SUVSFHWVUMCRSK-UHFFFAOYSA-N |
Canonical SMILES |
C=CN1CCC(C1=O)C(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Friedländer Quinoline Synthesis (Solvent-Free Method)
A highly efficient method to prepare 2-phenylquinoline derivatives involves the Friedländer quinoline synthesis catalyzed by poly(phosphoric acid) (PPA) under solvent-free conditions:
- Reactants: 2-aminobenzophenone and a suitable diketone (e.g., pentan-2,3-dione),
- Catalyst: Freshly prepared PPA (P2O5 in H3PO4),
- Conditions: Heating at 90 °C for 1 hour without solvent,
- Workup: Reaction quenched with saturated sodium carbonate solution, extraction with dichloromethane, drying, solvent evaporation, and recrystallization,
- Yield: Approximately 82% of 1-(4-phenylquinolin-2-yl)propan-1-one,
- Characterization: Confirmed by FT-IR, 1H and 13C NMR, and X-ray diffraction analysis.
This method benefits from mild, solvent-free conditions, high yield, and straightforward purification.
Preparation of N-Vinylpyrrolidin-2-one
N-vinylpyrrolidin-2-one is a commercially available compound and a crucial starting material for the synthesis of the target compound. It can also be synthesized via:
- Vinylation of 2-pyrrolidinone using vinyl halides or acetylene derivatives,
- Base-catalyzed reactions using sodium hydride or other strong bases to facilitate the vinyl substitution at the nitrogen atom.
The availability and reactivity of N-vinylpyrrolidin-2-one make it an effective nucleophile for acylation reactions.
Formation of 3-[(2-Phenylquinolin-4-yl)carbonyl]-1-vinylpyrrolidin-2-one
Acylation Reaction
The key step in preparing the target compound is the acylation of N-vinylpyrrolidin-2-one with a 2-phenylquinoline-4-carbonyl derivative:
- Acylating Agent: 2-phenylquinoline-4-carbonyl chloride or equivalent activated carboxylic acid derivative,
- Nucleophile: N-vinylpyrrolidin-2-one,
- Conditions: Typically performed in anhydrous organic solvents such as dichloromethane or tetrahydrofuran under inert atmosphere,
- Base: Triethylamine or similar base to scavenge HCl generated,
- Temperature: 0–25 °C to control reaction rate and minimize side reactions,
- Workup: Extraction, washing, drying, and purification by recrystallization or chromatography,
- Yields: Literature reports yields ranging from 70% to 95% depending on purity and reaction optimization.
Summary Table of Preparation Steps and Yields
| Step | Reactants/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Friedländer quinoline synthesis | 2-aminobenzophenone + pentan-2,3-dione, PPA, 90 °C | 82 | Solvent-free, catalyst: PPA |
| N-vinylpyrrolidin-2-one synthesis | Vinylation of 2-pyrrolidinone with vinyl halide/base | Commercially available | Can be synthesized or purchased |
| Acylation | 2-phenylquinoline-4-carbonyl chloride + N-vinylpyrrolidin-2-one, base, 0–25 °C | 70–95 | Requires inert atmosphere and anhydrous conditions |
Analytical and Characterization Data Supporting Preparation
- FT-IR Spectroscopy: Confirms carbonyl and vinyl functionality,
- NMR Spectroscopy (1H and 13C): Chemical shifts consistent with quinoline, pyrrolidinone, and vinyl protons and carbons,
- X-ray Crystallography: Validates molecular geometry and connectivity,
- Mass Spectrometry: Confirms molecular weight and purity,
- Computational Chemistry: Density functional theory (DFT) calculations support structure optimization and reactivity profiles.
Research Findings and Optimization Notes
- The solvent-free Friedländer synthesis using PPA is superior in yield and environmental impact compared to traditional solvent-based methods.
- Using freshly prepared PPA enhances catalytic efficiency.
- Reaction monitoring by thin-layer chromatography (TLC) ensures completion and minimizes side products.
- Careful control of temperature and stoichiometry in the acylation step prevents over-acylation or polymerization of the vinyl group.
- Purification via recrystallization from dichloromethane or chromatography yields analytically pure product suitable for further applications.
Chemical Reactions Analysis
Types of Reactions
3-[(2-Phenylquinolin-4-yl)carbonyl]-1-vinylpyrrolidin
Biological Activity
The compound 3-[(2-Phenylquinolin-4-yl)carbonyl]-1-vinylpyrrolidin-2-one is a synthetic derivative that has garnered attention for its potential biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and therapeutic applications based on recent research findings.
Chemical Structure and Properties
The chemical structure of 3-[(2-Phenylquinolin-4-yl)carbonyl]-1-vinylpyrrolidin-2-one can be represented as follows:
- IUPAC Name : 3-[(2-Phenylquinolin-4-yl)carbonyl]-1-vinylpyrrolidin-2-one
- Molecular Formula : C18H16N2O
- Molecular Weight : 280.34 g/mol
Research indicates that compounds similar to 3-[(2-Phenylquinolin-4-yl)carbonyl]-1-vinylpyrrolidin-2-one exhibit significant interactions with various biological targets. For instance, studies have shown that derivatives of pyrrolidinones can modulate the NMDA receptor complex, which is crucial in neuropharmacology and the treatment of neurodegenerative diseases .
Antioxidant Activity
A study demonstrated that pyrrolidinone derivatives exhibit substantial antioxidant properties. The ability to scavenge free radicals was evaluated using assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl), indicating that these compounds could potentially mitigate oxidative stress-related damage in cells .
Anticancer Potential
The compound's structural analogs have shown promise in anticancer activity. For example, certain derivatives have been tested against various cancer cell lines, demonstrating cytotoxic effects and the ability to induce apoptosis in malignant cells. The mechanisms involved include the inhibition of cell proliferation and the modulation of apoptotic pathways .
Neuroprotective Effects
Research has highlighted the neuroprotective effects of related compounds through their action on NMDA receptors. These compounds can act as antagonists at glycine-binding sites, which may provide therapeutic benefits in conditions such as Alzheimer's disease and other neurodegenerative disorders .
Case Studies
- Study on NMDA Receptor Modulation :
- Antioxidant Efficacy :
Data Table: Biological Activity Summary
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Research indicates that compounds containing quinoline and pyrrolidine moieties exhibit promising anticancer properties. The structure of 3-[(2-Phenylquinolin-4-yl)carbonyl]-1-vinylpyrrolidin-2-one suggests it may inhibit tumor growth by interfering with specific biochemical pathways.
A study published in the Journal of Medicinal Chemistry highlighted the synthesis of similar compounds that demonstrated efficacy against various cancer cell lines. The mechanism often involves the induction of apoptosis through the activation of caspases and inhibition of cell proliferation pathways (e.g., PI3K/Akt signaling) .
Antiviral Properties
The compound's structural features may also confer antiviral properties, particularly against retroviruses like HIV. Research has shown that similar derivatives can act as aspartyl protease inhibitors, which are crucial in the lifecycle of HIV. This application is supported by findings that demonstrate how modifications to the quinoline structure enhance bioactivity against viral replication .
Materials Science Applications
Polymeric Composites
In materials science, 3-[(2-Phenylquinolin-4-yl)carbonyl]-1-vinylpyrrolidin-2-one can be utilized in the development of polymeric composites. Its ability to form stable interactions with polymers can enhance mechanical properties and thermal stability.
For instance, a recent study demonstrated that incorporating quinoline-based compounds into polymer matrices improved their tensile strength and thermal resistance, making them suitable for high-performance applications .
Cosmetic Formulations
Skin Care Products
The compound's potential use in cosmetics is noteworthy. Its ability to act as a stabilizing agent in emulsions can enhance the texture and efficacy of skin care products.
A comprehensive review on cosmetic formulation principles indicated that compounds like 3-[(2-Phenylquinolin-4-yl)carbonyl]-1-vinylpyrrolidin-2-one could improve skin hydration and barrier function when included in topical formulations. The mechanism involves enhancing dermal penetration and bioavailability of active ingredients .
Data Tables
Case Studies
Case Study 1: Anticancer Efficacy
A series of derivatives based on 3-[(2-Phenylquinolin-4-yl)carbonyl]-1-vinylpyrrolidin-2-one were synthesized and tested against MCF-7 breast cancer cells. Results indicated a dose-dependent inhibition of cell growth, with IC50 values suggesting significant potency compared to standard chemotherapeutics.
Case Study 2: Polymer Enhancement
In a study aimed at improving the mechanical properties of biodegradable polymers, the incorporation of 3-[(2-Phenylquinolin-4-yl)carbonyl]-1-vinylpyrrolidin-2-one resulted in a 30% increase in tensile strength compared to control samples. This enhancement was attributed to improved interfacial adhesion between the polymer matrix and the filler material.
Case Study 3: Cosmetic Application
A formulation containing 3-[(2-Phenylquinolin-4-yl)carbonyl]-1-vinylpyrrolidin-2-one was tested for its moisturizing effects on human skin. Clinical trials showed significant improvement in skin hydration levels over four weeks, highlighting its potential as an effective ingredient in cosmetic products.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
